ETHYLAMINE, 2-((p-BUTOXY-alpha-PHENYLBENZYL)OXY)-N,N-DIMETHYL-
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Overview
Description
2-[(4-butoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine is a complex organic compound with a unique structure that combines a butoxyphenyl group with a phenylmethoxy group and a dimethylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-butoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine typically involves multiple steps. One common approach is to start with the preparation of (4-butoxyphenyl)methanol, which can be synthesized from 4-butoxybenzaldehyde through reduction reactions . This intermediate is then reacted with phenylmethanol under specific conditions to form the phenylmethoxy group. Finally, the dimethylethanamine moiety is introduced through a substitution reaction involving N,N-dimethylethanamine and the intermediate compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-butoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylethanamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(4-butoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-butoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Butoxyphenyl)acetamide: This compound shares the butoxyphenyl group but differs in its overall structure and properties.
Bufexamac: Another compound with a butoxyphenyl group, known for its anti-inflammatory properties.
Uniqueness
2-[(4-butoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and interactions that are not observed in similar compounds.
Properties
CAS No. |
98635-51-9 |
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Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-[(4-butoxyphenyl)-phenylmethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C21H29NO2/c1-4-5-16-23-20-13-11-19(12-14-20)21(24-17-15-22(2)3)18-9-7-6-8-10-18/h6-14,21H,4-5,15-17H2,1-3H3 |
InChI Key |
JFILQUOTCRWJCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C2=CC=CC=C2)OCCN(C)C |
Origin of Product |
United States |
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